molecular formula C12H11NO2 B1279018 3-Methylquinolin-8-yl acetate CAS No. 185961-44-8

3-Methylquinolin-8-yl acetate

Cat. No. B1279018
CAS RN: 185961-44-8
M. Wt: 201.22 g/mol
InChI Key: UFEDBSXWGPWPLE-UHFFFAOYSA-N
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Description

3-Methylquinolin-8-yl acetate is an intermediate in the synthesis of metal-ion chelating amino acid into proteins as a biophysical probe . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Synthesis Analysis

The synthesis of 3-Methylquinolin-8-yl acetate involves various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 3-Methylquinolin-8-yl acetate is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

The chemical reactivity of 3-Methylquinolin-8-yl acetate involves various reactions such as irreversible reactions, dimerization, and disproportionation . The compound also reacts with oxygen, sulfur, and chlorine at high temperatures .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

3-Methylquinolin-8-yl acetate: is a compound that has garnered attention in the field of drug discovery due to its quinoline core structure. Quinoline and its derivatives are known to exhibit a broad spectrum of biological activities, making them valuable scaffolds in medicinal chemistry . The compound’s potential for modification allows researchers to synthesize a variety of analogs with enhanced pharmacological properties.

Biological Probes

In biochemical research, 3-Methylquinolin-8-yl acetate can be used to create probes for studying biological systems. Its ability to chelate metal ions makes it a candidate for designing fluorescent probes that can help in visualizing and tracking biological processes at the molecular level .

Synthetic Organic Chemistry

The versatility of 3-Methylquinolin-8-yl acetate extends to synthetic organic chemistry, where it can serve as a building block for constructing complex heterocyclic compounds. Its reactivity allows for various transformations, enabling the synthesis of diverse molecular architectures .

Anticancer Research

Quinoline derivatives have been identified as potential anticancer agents. The structural features of 3-Methylquinolin-8-yl acetate may be exploited to synthesize compounds with antiproliferative properties against various cancer cell lines .

Antimicrobial and Antiviral Agents

The antimicrobial properties of quinoline compounds make 3-Methylquinolin-8-yl acetate a starting point for developing new antimicrobial and antiviral agents. Its derivatives could be explored for activity against a range of pathogens, including bacteria and viruses .

Green Chemistry Applications

With the increasing emphasis on sustainable and environmentally friendly chemical processes, 3-Methylquinolin-8-yl acetate can be utilized in green chemistry applications. Its derivatives can be synthesized using eco-friendly catalysts and solvent-free conditions, contributing to the development of greener pharmaceuticals .

Neuropharmacology

Quinoline derivatives have shown promise in the treatment of neurological disorders3-Methylquinolin-8-yl acetate could be used to synthesize compounds that target neuroreceptors or enzymes involved in neurodegenerative diseases .

Material Science

In material science, 3-Methylquinolin-8-yl acetate can be employed in the creation of novel materials with specific electronic or photonic properties. Its molecular structure could be the basis for designing organic semiconductors or photovoltaic materials .

Safety and Hazards

The safety data sheet for a related compound, 3-METHYL-8-QUINOLINESULFONIC ACID, suggests avoiding breathing mist, gas, or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

(3-methylquinolin-8-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8-6-10-4-3-5-11(15-9(2)14)12(10)13-7-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEDBSXWGPWPLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC=C2)OC(=O)C)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Acetoxy-3-methylquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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